Methadone hydrochloride

Catalog No.
S535083
CAS No.
1095-90-5
M.F
C21H28ClNO
M. Wt
345.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methadone hydrochloride

CAS Number

1095-90-5

Product Name

Methadone hydrochloride

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H

InChI Key

FJQXCDYVZAHXNS-UHFFFAOYSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Synonyms

Amidone, Biodone, Dolophine, Hydrochloride, Methadone, Metadol, Metasedin, Methaddict, Methadone, Methadone Hydrochloride, Methadose, Methex, Phenadone, Phymet, Physeptone, Pinadone, Symoron

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Opioid Use Disorder (OUD) Treatment

  • One of the most established areas of research for methadone involves its use in medication-assisted treatment (MAT) programs for OUD. Researchers are studying how methadone interacts with the brain's opioid receptors to reduce cravings and withdrawal symptoms, ultimately helping individuals with OUD achieve long-term recovery. )

Pain Management

  • Methadone's analgesic (pain-relieving) properties are also a subject of research. Studies are investigating its effectiveness in managing chronic pain conditions, particularly when other pain medications are not sufficiently effective. Journal of Pain and Symptom Management: )

Medication Development

  • Methadone serves as a benchmark molecule in the development of new medications for pain management and OUD treatment. Researchers use their understanding of how methadone works to design and test new drugs with improved efficacy and reduced side effects. American Society for Clinical Pharmacology & Therapeutics:

Pharmacological Mechanisms

  • The way methadone interacts with the body on a cellular and molecular level is another area of scientific interest. Researchers are exploring how methadone affects different neurotransmitter systems and physiological processes, aiming to gain a deeper understanding of its therapeutic effects. British Journal of Pharmacology:

Methadone hydrochloride is a synthetic opioid analgesic primarily used in the treatment of chronic pain and opioid use disorder. Its molecular formula is C21_{21}H27_{27}NO•HCl, with a molecular weight of approximately 345.91 g/mol. Methadone hydrochloride exhibits a melting point of 235°C and a pKa of 8.25 in water at 20°C, indicating its solubility and behavior in biological systems . As a full mu-opioid receptor agonist, it mimics the effects of endogenous opioids, providing analgesic effects while also acting as an N-methyl-D-aspartate receptor antagonist, which contributes to its unique pharmacological profile .

Methadone acts as a full agonist at mu-opioid receptors in the central nervous system. These receptors are involved in pain perception, reward, and mood regulation. By binding to these receptors, methadone produces several effects:

  • Reduces withdrawal symptoms: Methadone's long-lasting opioid effects alleviate the physical and psychological discomfort associated with stopping opioid use.
  • Blocks the effects of other opioids: Methadone competitively binds to receptors, preventing other opioids from exerting their full effects, thereby reducing cravings and the risk of relapse.
  • Provides some pain relief: Methadone can be used to manage moderate to severe chronic pain, although its role in pain management is less prominent compared to OUD treatment.
  • Addiction: Like other opioids, methadone can be misused and lead to dependence. However, MAT programs are designed to minimize this risk through careful dosing and monitoring.
  • Respiratory depression: Methadone can slow down breathing, which can be life-threatening in high doses or when combined with other depressants.
  • QT prolongation: Methadone can alter the heart's electrical activity, potentially leading to arrhythmias.
Starting from basic organic compounds. The primary method includes the reaction of diphenylacetonitrile with dimethylamine followed by acylation to produce methadone. The hydrochloride salt is then formed by reacting methadone base with hydrochloric acid. This synthetic pathway allows for the production of methadone with high purity and efficacy for medical use .

Methadone hydrochloride exhibits significant biological activity as an analgesic and in the management of opioid dependence. It provides analgesia by binding to mu-opioid receptors in the central nervous system, leading to the release of neurotransmitters involved in pain modulation . Additionally, its antagonistic action on N-methyl-D-aspartate receptors helps mitigate excitatory pain pathways, making it effective for neuropathic pain syndromes . Common side effects include sedation, nausea, vomiting, and risks associated with respiratory depression at higher doses .

Methadone hydrochloride is primarily used in two main applications:

  • Pain Management: It is effective for treating chronic pain conditions where other opioids may not be suitable due to rapid tolerance or side effects.
  • Opioid Use Disorder Treatment: Methadone is used in maintenance therapy for individuals recovering from opioid addiction due to its long half-life and ability to prevent withdrawal symptoms without producing significant euphoria .

Methadone hydrochloride interacts with various drugs due to its metabolism through cytochrome P450 enzymes. Co-administration with other medications that affect these enzymes can lead to altered plasma levels of methadone, increasing the risk of adverse effects such as prolonged QT interval and respiratory depression . Specific interactions have been noted with benzodiazepines and other central nervous system depressants, necessitating careful monitoring during concurrent use .

Methadone hydrochloride shares similarities with several other synthetic opioids. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
MorphineMu-opioid receptor agonistShorter half-life; higher potential for euphoria
FentanylMu-opioid receptor agonistPotent analgesic; rapid onset; higher overdose risk
BuprenorphinePartial mu-opioid receptor agonistCeiling effect on respiratory depression; lower addiction potential
OxycodoneMu-opioid receptor agonistHigher risk of abuse; available in combination formulations
TramadolMu-opioid receptor agonist; serotonin/norepinephrine reuptake inhibitorLower potency; unique dual mechanism

Uniqueness of Methadone Hydrochloride: Methadone's unique profile includes its long duration of action and its role as an N-methyl-D-aspartate receptor antagonist, which differentiates it from other opioids that primarily act on mu-opioid receptors alone. This makes it particularly effective for managing chronic pain and preventing withdrawal symptoms in opioid dependence treatment .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

345.1859422 g/mol

Monoisotopic Mass

345.1859422 g/mol

Heavy Atom Count

24

Appearance

A 1 mg/ml solution in methanol

UNII

229809935B

Related CAS

76-99-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (94.55%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (14.55%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (14.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (15.45%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (14.55%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (15.45%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (15.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Methadone Hydrochloride is the hydrochloride salt of methadone, a synthetic opioid with analgesic activity. Similar to morphine and other morphine-like agents, methadone mimics the actions of endogenous peptides at CNS opioid receptors, primarily the mu-receptor, resulting in characteristic morphine-like effects including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence. Because of the prolonged half-life of methadone compared to other morphine-like agents such as heroin, the onset of opiate withdrawal symptoms is slower, the duration of opiate withdrawal is prolonged, and opiate withdrawal symptoms are less severe.

MeSH Pharmacological Classification

Antitussive Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

125-56-4
1095-90-5

FDA Medication Guides

Dolophine Hydrochloride
Methadone Hydrochloride
SYRUP;ORAL
TABLET;ORAL
HIKMA
06/02/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-11-23
1.Raynor, K.,Kong, H.,Chen, Y., et al. Pharmacological characterization of the cloned κ-, δ-, and μ-opioid receptors. Molecular Pharmacology 45(2), 330-334 (1994).

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